

AP30663: A Negative Allosteric Modulator of KCa2 Channels for Atrial Fibrillation

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Compound of Interest

Compound Name: AP30663
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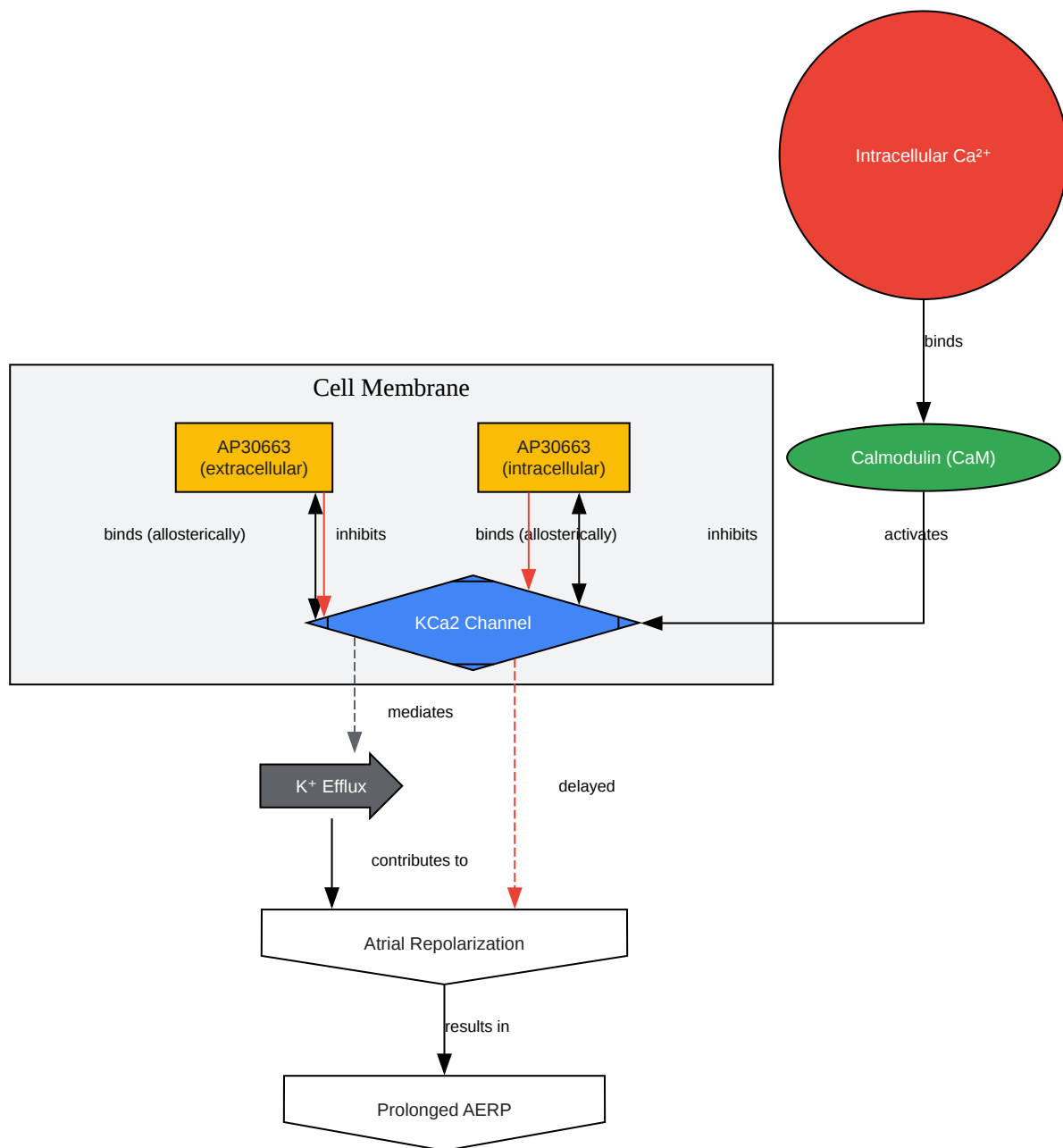
Executive Summary

AP30663 is a novel, small-molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, currently under clinical investigation as a potential therapeutic for atrial fibrillation (AF).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, electrophysiological profile, preclinical efficacy, and clinical development of **AP30663**. **AP30663** acts as a negative allosteric modulator of KCa2 channels, decreasing their sensitivity to intracellular calcium.[1][2] This mode of action leads to a prolongation of the atrial refractory period with minimal effects on ventricular repolarization, offering a potentially safer antiarrhythmic profile.[1][2][3] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

AP30663 exerts its antiarrhythmic effects by inhibiting the KCa2 current in a concentration-dependent manner.[1][2] It targets all three subtypes of the KCa2 channel family (KCa2.1, KCa2.2, and KCa2.3) with a slightly lower potency for KCa2.1.[1][2] The primary mechanism of

inhibition is through negative allosteric modulation.^{[1][2]} **AP30663** binds to the KCa2 channel and reduces its sensitivity to intracellular calcium, a key activator of the channel.^{[1][2][4]} This is evidenced by a rightward shift in the Ca²⁺-activation curve of the channel in the presence of **AP30663**.^{[1][3][5]} By decreasing the channel's responsiveness to calcium, **AP30663** effectively reduces the outward potassium current during an action potential, leading to a prolongation of the atrial effective refractory period (AERP).^{[1][3]}



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Figure 1: Signaling pathway of AP30663-mediated KCa2 channel modulation.

Data Presentation

In Vitro Potency and Selectivity

AP30663 demonstrates potent inhibition of KCa2 channels with selectivity over other key cardiac ion channels.

Target	Cell Line	Method	IC50 (μM)	Reference
KCa2.1	HEK	Automated Patch Clamp	2.29 ± 0.22	[1][2]
KCa2.2	HEK	Automated Patch Clamp	1.46 ± 0.28	[1][2]
KCa2.3	HEK	Automated Patch Clamp	1.09 ± 0.09	[1][2]
hKV11.1a (hERG)	CHO	Automated Patch Clamp	15.1 ± 2.1	[1]
hKV11.1a/b (hERG)	HEK	Manual Patch Clamp (35°C)	4.0 ± 1.5	[1]
CaV1.2	HEK	Automated Patch Clamp	>30 (4±7% inhibition)	[1]
NaV1.5 (peak)	HEK	Automated Patch Clamp	>10 (4±1% inhibition)	[1]
Kir3.1/Kir3.4 (IKACH)	Xenopus oocytes	Two-electrode voltage clamp	No significant effect at 10 μM	[1]
KV1.5 (IKur)	Xenopus oocytes	Two-electrode voltage clamp	No significant effect at 10 μM	[1]
KV7.1/KCNE1 (IKs)	Xenopus oocytes	Two-electrode voltage clamp	No significant effect at 10 μM	[1]
KV4.3/KChiP2 (Ito)	Xenopus oocytes	Two-electrode voltage clamp	No significant effect at 10 μM	[1]
Kir2.1 (IK1)	Xenopus oocytes	Two-electrode voltage clamp	No significant effect at 10 μM	[1]

Ex Vivo and In Vivo Efficacy

Preclinical studies in various animal models demonstrate the efficacy of **AP30663** in prolonging atrial refractoriness.

Species	Model	Dosage	Effect on AERP	Effect on QT Interval	Reference
Guinea Pig	Isolated Perfused Heart	1, 3, 10 μ M	Concentration-dependent increase	Minor effect	[1][3]
Rat	Anesthetized, In Vivo	5 mg/kg	130.7 \pm 5.4% of baseline / 143% of TMC	Not specified	[1][2][3]
Rat	Anesthetized, In Vivo	10 mg/kg	189.9 \pm 18.6% of baseline / 250% of TMC	Not specified	[1][2][3]
Pig	Conscious, In Vivo	5 mg/kg	>30 ms increase	Little effect	[6]

Clinical Trial Efficacy (Phase 2)

AP30663 has shown efficacy in converting recent-onset AF to sinus rhythm in a Phase 2 clinical trial.

Treatment Group	N	Conversion Rate within 90 min	Mean Time to Conversion (min)	Reference
AP30663 (3 mg/kg)	12	42%	47 \pm 23	[7][8]
AP30663 (5 mg/kg)	22	55%	41 \pm 24	[7][8]
Placebo	25	0%	N/A	[7][8]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell and Inside-Out Patch Clamp

- Objective: To determine the potency and mechanism of action of **AP30663** on KCa2 channels.
- Cell Lines: HEK cells stably expressing human KCa2.1, KCa2.2, or KCa2.3 channels, and CHO cells stably expressing hKV11.1.[1]
- Methodology:
 - Whole-Cell Recordings: Conducted using an automated patch-clamp system (Qpatch 16). [1] Currents were elicited by a depolarizing voltage ramp protocol from -80 mV to +80 mV for 200 ms from a holding potential of 0 mV in symmetrical K⁺ solutions.[1][5]
 - Inside-Out Recordings: Performed on HEK cells stably expressing human KCa2.3 channels using a HEKA EPC9 amplifier and Patchmaster software.[1] This configuration allows for the application of different free calcium concentrations to the intracellular side of the membrane in the absence and presence of **AP30663** to determine the effect on the Ca²⁺-activation curve.[4]
- Data Analysis: Concentration-response curves were generated to calculate IC₅₀ values. For inside-out recordings, calcium activation curves were plotted to determine the EC₅₀ for calcium activation.[1]



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Figure 2: Workflow for in vitro electrophysiological characterization of **AP30663**.

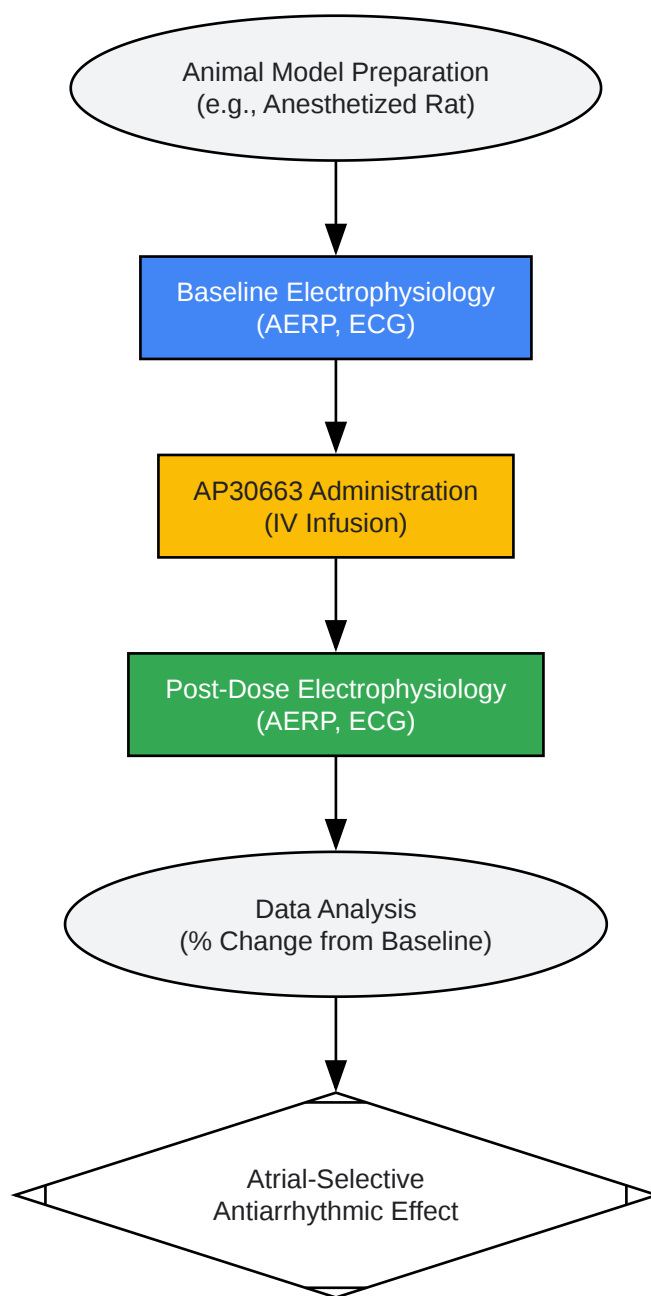
Ex Vivo Model: Isolated Perfused Guinea Pig Heart

- Objective: To assess the effect of **AP30663** on atrial and ventricular electrophysiology.
- Animal Model: Female guinea pigs.[1]

- Methodology:
 - Hearts were excised and retrogradely perfused with Krebs-Henseleit solution via the aorta in a Langendorff setup.[1]
 - ECG was recorded using three electrodes placed near the heart.[1]
 - A pacing electrode on the right atrium was used to stimulate the atria and measure the atrial effective refractory period (AERP).[1]
 - After baseline recordings, hearts were perfused with increasing concentrations of **AP30663** (1, 3, and 10 μ M) for 20-minute intervals.[1]
- Data Analysis: Changes in AERP and QT interval were measured and compared to baseline and time-matched controls.[1]

In Vivo Model: Anesthetized Rat Electrophysiology

- Objective: To evaluate the in vivo efficacy of **AP30663** on the AERP.
- Animal Model: Male Sprague-Dawley rats.[1]
- Methodology:
 - Rats were anesthetized, and a catheter was inserted for drug infusion and intracardiac pacing.[1][2]
 - Baseline AERP recordings were made.[1]
 - Increasing doses of **AP30663** (5 and 10 mg/kg) or vehicle were administered intravenously.[1][2]
 - AERP was measured at multiple time points after each injection.[1]
- Data Analysis: AERP values were expressed as a percentage of baseline or time-matched control values.[1][2]



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Figure 3: Logical flow of preclinical in vivo evaluation of **AP30663**.

Safety and Tolerability

Preclinical Safety

In preclinical studies, **AP30663** was generally well-tolerated. An Irwin test in mice with a 10 mg/kg intravenous dose showed no central nervous system-related adverse effects.[1]

However, at high doses in safety animal studies, tremors and ataxia have been observed, which are known effects of KCa2 channel inhibition.[9]

Clinical Safety

In Phase 1 and 2 clinical trials, **AP30663** was found to be safe and well-tolerated.[7][10] The most common adverse events were mild and transient infusion site reactions.[10] A key observation was a transient, dose-dependent increase in the corrected QT (QTc) interval.[7][9] This effect is believed to be due to off-target inhibition of the hERG (KV11.1) channel, rather than the on-target KCa2 inhibition.[7][9] Importantly, no ventricular arrhythmias were observed in the clinical trials.[7][9]

Conclusion

AP30663 is a first-in-class negative allosteric modulator of KCa2 channels with a promising profile for the treatment of atrial fibrillation. Its mechanism of action, which involves decreasing the calcium sensitivity of KCa2 channels, leads to a functionally atrial-selective prolongation of the effective refractory period.[1] Preclinical data robustly support this profile, and Phase 2 clinical data have provided proof-of-concept for its efficacy in converting AF to sinus rhythm.[7] While off-target hERG inhibition leading to QTc prolongation has been observed, the overall safety profile to date supports continued development.[7][9] **AP30663** represents a novel and targeted approach to AF therapy, and further clinical investigation is warranted to fully establish its therapeutic potential.

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